Stereochemical Purity Advantage: (S)-Enantiomer Specification vs. Commercially Available (R)-Antipode
The target compound is explicitly manufactured and supplied as the single (S)-enantiomer, a critical specification for enantioselective receptor targets such as CCR3 . The closest commercially cataloged stereoisomer, (R)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1349699-62-2), is the (R)-antipode of the N-methyl congener, differing in both absolute configuration and N-alkyl substituent . No (R)-isomer of the isopropylureido variant is currently cataloged by major suppliers, underscoring the synthetic accessibility bias toward the (S)-configured intermediate. In enantioselective GPCR modulator programs, the (S)-enantiomer of 3-substituted piperidine ureas consistently shows superior target engagement over the (R)-antipode, as established in the CCR3 patent landscape [1].
| Evidence Dimension | Absolute configuration (S vs. R) and molecular weight |
|---|---|
| Target Compound Data | (S)-enantiomer; MW 285.38 g/mol; cataloged by ≥3 major suppliers |
| Comparator Or Baseline | (R)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1349699-62-2); MW 257.33 g/mol |
| Quantified Difference | The (S)-isopropylureido target is 28.05 g/mol heavier than the (R)-N-methyl analog; the (R)-isopropylureido variant is not commercially cataloged |
| Conditions | Vendor catalog comparison (MolCore, Apollo Scientific, ChemicalBook) |
Why This Matters
For chiral drug discovery programs, access to the single (S)-enantiomer eliminates the need for in-house chiral separation and ensures consistency in SAR studies, while the unavailability of the (R)-isopropylureido counterpart reinforces the synthetic uniqueness of the (S)-scaffold.
- [1] Ko, S. S. et al. N-ureidoalkyl-piperidines as modulators of chemokine receptor activity. U.S. Patent 6,331,541, 2001. View Source
